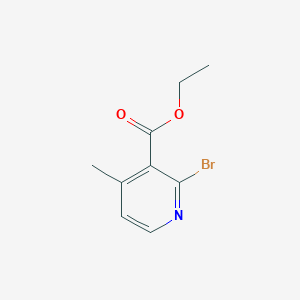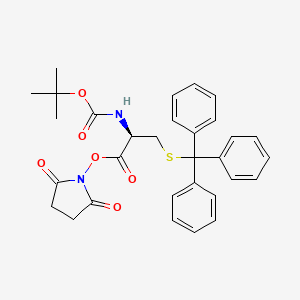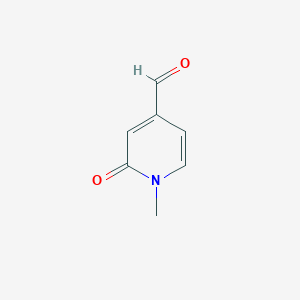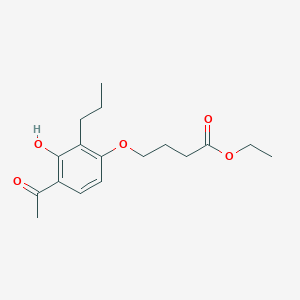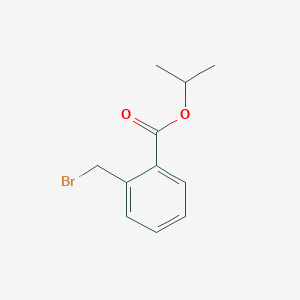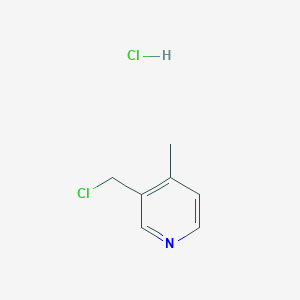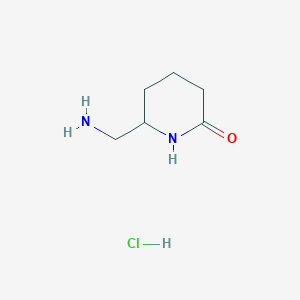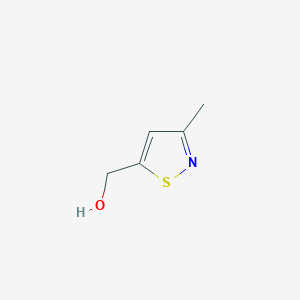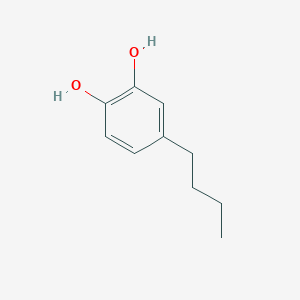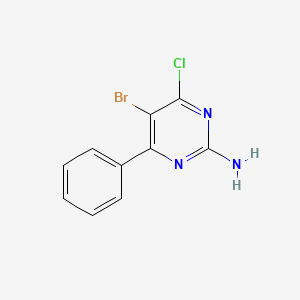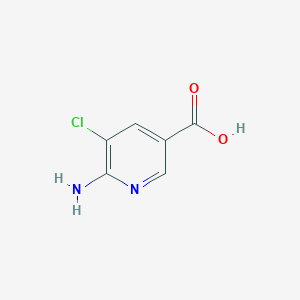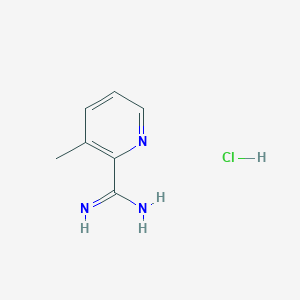
3-Methylpicolinimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complexes involving 3-methylpicolinic acid is detailed in several papers. For instance, Cr(III) and V(IV) complexes of 3-methylpicolinic acid were synthesized and characterized using XRD and LC-MS/MS to determine their geometric structures . Similarly, nickel(II) and copper(II) complexes with 3-methylpicolinic acid were prepared by reacting metal salts with the acid in aqueous solution . These syntheses involve coordination chemistry and the formation of complexes with specific metal-to-ligand ratios, as confirmed by UV-Vis spectrophotometry .
Molecular Structure Analysis
The molecular structures of the synthesized complexes were analyzed using various spectroscopic methods. X-ray crystallography was employed to study the crystal structures, revealing coordination geometries around the central metal ions . DFT calculations were used to predict and compare the molecular geometries, vibrational frequencies, and electronic spectral properties of these complexes . These studies provide insights into the molecular structure and bonding characteristics of the complexes.
Chemical Reactions Analysis
The chemical reactivity of the synthesized complexes was explored through various analyses. For example, the α-glucosidase inhibitory activity of the Cr(III) and V(IV) complexes was evaluated, demonstrating potential biological applications . The copper(II) complexes of 3-methylpicolinic acid were studied for their ability to induce reactive oxygen species (ROS) and inhibit the proteasome, which is relevant for therapeutic research .
Physical and Chemical Properties Analysis
The physical and chemical properties of the complexes were characterized using spectroscopic techniques and computational methods. FT-IR, UV-Vis, and EPR spectroscopy provided information on the vibrational and electronic properties of the complexes . The nonlinear optical (NLO) properties of the Cr(III) and V(IV) complexes were also investigated, indicating potential for material applications . Thermal properties were assessed through thermogravimetric studies, revealing the stability of the complexes under heat . Additionally, the solubility and particle size of the complexes in various solvents were examined, which is important for their application in solution-based processes .
科学的研究の応用
Neurokinin-1 Receptor Antagonist
- Application: 3-Methylpicolinimidamide hydrochloride is noted for its high affinity and effectiveness as an orally active neurokinin-1 (h-NK1) receptor antagonist. This characteristic suggests its potential for clinical applications in treating conditions like emesis and depression (Harrison et al., 2001).
Antibacterial Activity
- Application: This compound has been studied for its capacity to inhibit bacterial DNA polymerase IIIC (pol IIIC) and effectively control the growth of Gram-positive bacteria. It has shown promise in protecting mice from lethal infections, indicating its potential in antibacterial applications (Zhi et al., 2005).
Androgen Receptor Activities
- Application: Investigations into the antiandrogenic activity of related compounds suggest potential applications in studying human male reproduction, particularly in exploring how certain antagonists can act as agonists under specific conditions (Wong et al., 1995).
Histamine H3 Receptor Antagonist
- Application: The compound is recognized for its high selectivity and potent antagonism of histamine H3 receptors, indicating its potential for therapeutic applications in cognitive disorders, including Alzheimer's disease (Medhurst et al., 2007).
Treatment of ADHD
- Application: In a study of histamine H3 receptor antagonists, the compound's potential as a treatment for Attention-Deficit Hyperactivity Disorder (ADHD) in adults was explored, suggesting its relevance in neuropsychiatric research (Weisler et al., 2012).
Safety And Hazards
特性
IUPAC Name |
3-methylpyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-3-2-4-10-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPMCTHOKIKUOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562968 |
Source


|
| Record name | 3-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpicolinimidamide hydrochloride | |
CAS RN |
125903-77-7 |
Source


|
| Record name | 3-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

